Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine is a highly specialized, bifunctional secondary amine building block widely utilized in the synthesis of CNS-active agents, kinase inhibitors, and GPCR ligands [1]. It integrates a sterically constrained cyclopropylamine with a basic, pre-methylated piperidine ring, separated by a flexible methylene spacer. In procurement contexts, this compound is selected for its ability to introduce a solubilizing basic tail while precisely tuning the physicochemical properties (such as pKa and LogP) of the resulting active pharmaceutical ingredient (API). Its pre-functionalized nature makes it a high-value precursor for late-stage diversification and high-throughput library generation, offering predictable reactivity in amide couplings and nucleophilic aromatic substitutions (SNAr) [2].
Substituting Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine with generic alternatives like the des-methyl analog (Cyclopropyl-(piperidin-4-ylmethyl)-amine) or the isopropyl variant introduces severe process and performance liabilities. Using the des-methyl analog requires orthogonal protecting group strategies (e.g., Boc or Cbz) to prevent unwanted reactions at the secondary piperidine nitrogen during standard coupling steps, which adds at least two synthetic steps (protection and deprotection) and significantly reduces overall yield [1]. Conversely, substituting the cyclopropyl group with an isopropyl group alters the metabolic profile; the isopropyl moiety is highly susceptible to CYP450-mediated oxidation, whereas the cyclopropyl ring provides superior metabolic stability and a lower LogP [2]. Consequently, generic substitution either inflates manufacturing costs or compromises the ultimate pharmacokinetic viability of the target molecule.
When integrated into parallel synthesis workflows, the pre-methylated tertiary amine of Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amine allows for direct use in SNAr and amide coupling reactions without cross-reactivity. In contrast, the des-methyl comparator requires a multi-step protection/deprotection sequence. Quantitative process modeling demonstrates that utilizing this exact pre-methylated compound reduces the synthetic sequence by 2-3 steps, improving overall isolated yields by up to 40% in complex library generation compared to the unmethylated baseline [1].
| Evidence Dimension | Synthetic Step Count and Overall Yield |
| Target Compound Data | 1 step (direct coupling), >80% typical yield |
| Comparator Or Baseline | Cyclopropyl-(piperidin-4-ylmethyl)-amine (requires Boc-protection/deprotection, 3-4 steps, ~45-50% yield) |
| Quantified Difference | Eliminates 2-3 steps; increases overall yield by ~30-35% absolute |
| Conditions | Standard SNAr or amide coupling in parallel library synthesis |
Procuring the pre-methylated building block directly reduces labor, reagent costs, and time-to-delivery in high-throughput drug discovery.
The choice of the N-substituent on the secondary amine critically impacts the physicochemical properties of the final API. Compared to the isopropyl analog, the cyclopropyl group in this compound lowers the calculated partition coefficient (clogP) and provides a sterically similar but metabolically robust profile. Chemoinformatics analyses indicate that cyclopropyl substitution typically reduces clogP by approximately 0.2 to 0.4 units relative to isopropyl, while significantly decreasing the rate of CYP3A4-mediated N-dealkylation due to the stronger C-H bonds of the cyclopropyl ring [1].
| Evidence Dimension | clogP Contribution and CYP450 Liability |
| Target Compound Data | Cyclopropyl group (lower lipophilicity, high resistance to N-dealkylation) |
| Comparator Or Baseline | Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amine (higher lipophilicity, susceptible to oxidation) |
| Quantified Difference | clogP reduction of ~0.2-0.4 units; extended metabolic half-life |
| Conditions | In silico physicochemical profiling and standard human liver microsome (HLM) clearance models |
Selecting the cyclopropyl variant helps maintain lead compounds within Lipinski's ideal physicochemical space while mitigating early-stage metabolic clearance risks.
The inclusion of a methylene spacer between the secondary amine and the piperidine ring provides critical conformational flexibility. Compared to direct attachment analogs, this spacer extends the basic nitrogen by approximately 1.5 Å and introduces a rotatable bond. This extension is often required for the basic tertiary amine to reach deep solvent-exposed channels or form critical salt bridges with acidic residues (e.g., Aspartate) in GPCR binding pockets, which is not possible with the rigid, directly attached comparator [1].
| Evidence Dimension | Pharmacophore Extension and Rotatable Bonds |
| Target Compound Data | Methylene spacer present (+1.5 Å extension, +1 rotatable bond) |
| Comparator Or Baseline | Cyclopropyl-(1-methyl-piperidin-4-yl)-amine (direct attachment, rigid) |
| Quantified Difference | 1.5 Å increase in reach for the basic center; distinct spatial vectoring |
| Conditions | Molecular modeling and X-ray crystallographic binding pocket analysis |
This specific spacer configuration is essential for achieving high-affinity binding in targets where the basic moiety must navigate complex, deep receptor channels.
Due to its pre-methylated piperidine and sterically hindered secondary amine, this compound is the ideal choice for rapid, parallel synthesis of central nervous system (CNS) compound libraries. It allows for direct SNAr or amide couplings without the need for protecting group manipulations, significantly accelerating the generation of GPCR and ion channel ligand libraries [1].
In medicinal chemistry programs where lead compounds suffer from rapid metabolic clearance or high lipophilicity due to isopropyl or linear alkyl substituents, substituting with this cyclopropyl-bearing building block provides a direct, procurement-level solution to improve the pharmacokinetic profile while maintaining the required steric bulk [1].
The (1-methyl-piperidin-4-yl)methyl moiety is a classic solubilizing tail used in kinase inhibitor design. Procuring this specific bifunctional amine allows chemists to append a highly soluble, basic group to a kinase hinge-binding scaffold in a single synthetic step, optimizing both aqueous solubility and target binding affinity [1].